molecular formula C₁₇H₉D₅O₄S B030169 Rofecoxib-d5 CAS No. 544684-93-7

Rofecoxib-d5

Cat. No. B030169
M. Wt: 319.4 g/mol
InChI Key: RZJQGNCSTQAWON-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rofecoxib is a specific cyclooxygenase-2 (COX-2) inhibitor, known for its high selectivity in inhibiting the COX-2 enzyme, which is implicated in inflammation, pain, and fever. The introduction of Rofecoxib marked a significant advancement in the development of anti-inflammatory agents with improved gastrointestinal tolerability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its minimal effect on COX-1, which is responsible for protecting the gastric lining (Chan et al., 1999).

Synthesis Analysis

The synthesis of Rofecoxib involves several chemical steps that lead to its distinctive molecular structure, characterized by a methyl sulfone moiety. A notable synthetic approach includes the carbometalation reaction of propargyl alcohol to generate the tetrasubstituted olefin core, which is a critical step in forming Rofecoxib's core structure (Engelhardt et al., 2006).

Molecular Structure Analysis

Rofecoxib's molecular structure is unique due to its methyl sulfone group, which differentiates it from other COX-2 inhibitors like celecoxib and valdecoxib that contain sulfonamide moieties. This structural distinction is crucial for Rofecoxib's selective COX-2 inhibitory activity and its pharmacological profile (Orlando & Malkowski, 2016).

Chemical Reactions and Properties

Rofecoxib undergoes various chemical reactions under different conditions. For instance, under alkaline conditions, it can undergo rapid oxidation, leading to the formation of a dicarboxylic acid through γ-lactone ring opening. This oxidation process is mediated by peroxy radicals, highlighting the chemical reactivity of Rofecoxib under specific conditions (Harmon et al., 2005).

Physical Properties Analysis

Rofecoxib's physical properties, such as its poor aqueous solubility and high oral bioavailability, play a significant role in its pharmacokinetic profile. Its elimination half-life is suitable for once-daily administration, and its volume of distribution is approximately equal to the body mass, indicating extensive distribution (Davies et al., 2003).

Chemical Properties Analysis

The chemical properties of Rofecoxib, including its stability and reactivity under various conditions, are essential for understanding its pharmacological and therapeutic profile. For example, Rofecoxib's stability under photolytic and alkaline stress conditions has been extensively studied, revealing its susceptibility to degradation and the formation of specific degradates, which are critical for developing stability-indicating analytical methods (Mao et al., 2002).

Scientific Research Applications

  • Anti-inflammatory, Analgesic, and Antipyretic Activity

    • Field : Pharmacology
    • Application : Rofecoxib is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic, and antipyretic activity .
    • Method : It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner in humans .
    • Results : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic, and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis, and other pain models .
  • Potential Use in Alzheimer’s Disease

    • Field : Neurology
    • Application : Emerging evidence suggests that rofecoxib may also find potential use as supportive therapy in various pathophysiologic conditions like Alzheimer’s disease .
  • Potential Use in Malignant Tumors and Polyps

    • Field : Oncology
    • Application : Rofecoxib may find potential use in various malignant tumors and polyps, where COX-2 is overly expressed .
  • Design of New COX-2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : Rofecoxib was used as a pivot molecule to perform virtual ligand-based screening from six commercial databases .
    • Method : The search for similarly shaped Rapid Overlay of Chemical Structures (ROCS) and electrostatic (EON) compounds was performed .
    • Results : The compounds LMQC72, LMQC36, and LMQC50 showed promising results of binding affinity with the h COX-2 receptor .
  • Treatment of Osteoarthritis and Rheumatoid Arthritis

    • Field : Rheumatology
    • Application : Rofecoxib is used for the treatment of osteoarthritis and rheumatoid arthritis .
  • Treatment of Acute Pain in Adults and Primary Dysmenorrhea

    • Field : Pain Management
    • Application : Rofecoxib is used for the treatment of acute pain in adults and primary dysmenorrhea .
  • Treatment of Migraine Attacks

    • Field : Neurology
    • Application : Rofecoxib is used for the acute treatment of migraine attacks with or without auras .
  • Postoperative Pain Relief

    • Field : Anesthesiology
    • Application : In the treatment of patients who underwent orthopaedic surgery, rofecoxib provided significant postoperative pain relief .
    • Results : Rofecoxib 50mg provided significantly greater pain relief up to 8 hours postoperatively than placebo and similar pain relief compared with naproxen sodium 550mg .
  • Treatment of Electrolyte-Wasting Disorders

    • Field : Nephrology
    • Application : Rofecoxib reverses the salt-wasting effect of diuretics and thus can be clinically exploited in electrolyte-wasting disorders .
  • Treatment of Clinically Symptomatic Gastrointestinal Ulcers

    • Field : Gastroenterology
    • Application : Rofecoxib is associated with fewer incidences of clinically symptomatic gastrointestinal ulcers and ulcer complications vis-à-vis conventional NSAIDs .
  • Treatment of Cardiothrombotic Events

    • Field : Cardiology
    • Application : Rofecoxib tends to show similar tolerability for renal and cardiothrombotic events as compared with non-naproxen nonselective NSAIDs .
  • Treatment of Pain Models

    • Field : Pain Management
    • Application : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis and other pain models .

Safety And Hazards

Rofecoxib-d5 is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke . It is also associated with an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQGNCSTQAWON-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470549
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rofecoxib-d5

CAS RN

544684-93-7
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with 1N HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2 Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with IN HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rofecoxib-d5
Reactant of Route 2
Reactant of Route 2
Rofecoxib-d5
Reactant of Route 3
Rofecoxib-d5
Reactant of Route 4
Rofecoxib-d5
Reactant of Route 5
Reactant of Route 5
Rofecoxib-d5
Reactant of Route 6
Rofecoxib-d5

Citations

For This Compound
2
Citations
K STEMMERICH, AC SEWELL, T ARNDT - researchgate.net
In 2017, the US Food and Drug Administration (FDA) approved the first deuterated drug deutetrabenazine (Austedo)(Figure 1) which paved the way for deuterated medications [2]. At …
Number of citations: 2 www.researchgate.net
K Stemmerich, T Arndt - researchgate.net
Interessanterweise wurde Deutetrabenazin von der FDA nicht als „Me-Too-Produkt “zugelassen, also nicht als ein Arzneistoff mit einer nur geringfügigen strukturellen Veränderung …
Number of citations: 6 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.